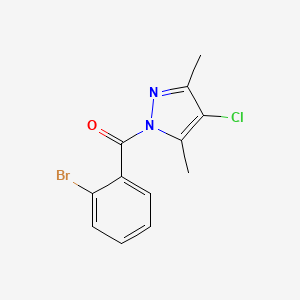![molecular formula C21H21FN6O B5550307 6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)
6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves multi-step chemical processes including reductive amination, amide hydrolysis, and N-alkylation. These processes yield compounds with potential biological activity, as evidenced in the synthesis of pyrazolopyridine derivatives which have shown affinity for dopamine receptors, indicating potential as ligands (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, demonstrates that slight variations in the molecular structure, such as the position of fluorine atoms, can significantly impact the type of intermolecular interactions and the overall molecular conformation. These structural nuances play a critical role in determining the compound's biological activity and interaction with other molecules (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are diverse and can lead to the formation of various biologically active compounds. For instance, the reaction of 6-aryl-4-pyrazol-1-yl-pyridazin-3-one with different reagents yields a range of derivatives with anticipated biological activities. This highlights the compound's versatility and potential for further chemical modifications to enhance its biological relevance (A. S. Youssef et al., 2005).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments and for applications in drug formulation. Studies on similar compounds, like 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, provide insights into their crystal and molecular structures, offering a basis for predicting the physical properties of "6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" (Z. Karczmarzyk & W. Malinka, 2004).
Aplicaciones Científicas De Investigación
1. Antipsychotic Potential and Receptor Affinity
Studies have explored compounds structurally related to "6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" for their potential as antipsychotic agents. These compounds have been evaluated for their affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. Research indicates that the conformationally constrained analogs could offer new insights into the development of antipsychotic medications with minimal side effects (Raviña et al., 2000).
2. Analgesic and Anti-inflammatory Properties
Another area of application is in the exploration of analogs for their analgesic and anti-inflammatory effects. Studies have synthesized and tested various derivatives, finding certain compounds exhibit more potent activity than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), without the associated gastrointestinal toxicity (Şahina et al., 2004).
3. Anticancer Activity
The synthesis of novel compounds related to "6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" has led to discoveries in the realm of anticancer research. Certain fluoro-substituted derivatives have shown promising activity against lung cancer cell lines, suggesting potential for development into therapeutic agents (Hammam et al., 2005).
4. Antibacterial Activity
Research into structurally similar compounds has also revealed significant antibacterial properties, with certain derivatives demonstrating potent activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for the development of new antibacterial agents to combat resistant strains (Taguchi et al., 1992).
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-15-5-6-18(23-14-15)24-19-7-8-20(26-25-19)27-9-11-28(12-10-27)21(29)16-3-2-4-17(22)13-16/h2-8,13-14H,9-12H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXMAOFHGQPGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)
![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)
![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)
![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)
![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)
![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)
![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)
